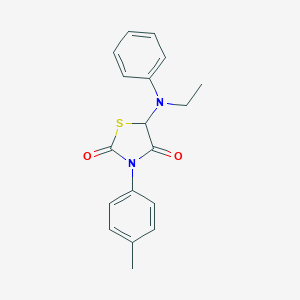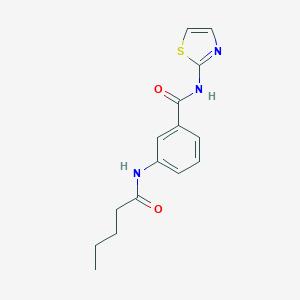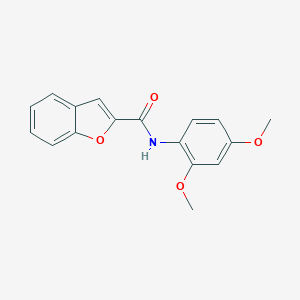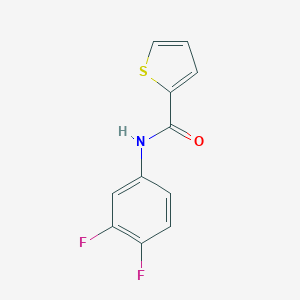![molecular formula C13H18N2O3S B259044 2-[(1,1-dioxido-1,2-benzothiazol-3-yl)oxy]-N,N-diethylethanamine](/img/structure/B259044.png)
2-[(1,1-dioxido-1,2-benzothiazol-3-yl)oxy]-N,N-diethylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1,1-dioxido-1,2-benzothiazol-3-yl)oxy]-N,N-diethylethanamine, commonly known as DBEDT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBEDT is a benzothiazole derivative that has been synthesized using different methods.
作用機序
The mechanism of action of DBEDT is not fully understood. However, it is believed to exert its antitumor activity by inducing apoptosis in cancer cells. DBEDT has also been found to bind to metal ions, which may explain its use as a fluorescent probe.
Biochemical and Physiological Effects:
DBEDT has been found to exhibit low toxicity in vitro and in vivo. It has also been found to be stable under physiological conditions, which makes it a promising candidate for biomedical applications.
実験室実験の利点と制限
DBEDT has several advantages for lab experiments, including its ease of synthesis, stability under physiological conditions, and low toxicity. However, its limited solubility in water and organic solvents can be a limitation for some experiments.
将来の方向性
There are several future directions for the study of DBEDT. One direction is the development of novel DBEDT-based materials with unique properties for applications in electronics, photonics, and sensing. Another direction is the investigation of the mechanism of action of DBEDT to better understand its antitumor activity. Additionally, the use of DBEDT as a fluorescent probe for imaging metal ions in biological systems could be further explored.
合成法
DBEDT can be synthesized using various methods. One of the most common methods is the reaction of 2-aminobenzenethiol with ethyl chloroacetate to form 2-ethoxycarbonylbenzenethiol, which is then oxidized using hydrogen peroxide to form DBEDT. Another method involves the reaction of 2-aminobenzenethiol with ethyl chloroacetate and sodium hydroxide to form DBEDT directly.
科学的研究の応用
DBEDT has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, DBEDT has been found to exhibit potent antitumor activity against various cancer cell lines. It has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. In material science, DBEDT has been used as a building block for the synthesis of novel organic materials with interesting optical and electronic properties. In environmental science, DBEDT has been studied for its potential use as a corrosion inhibitor for metals in acidic environments.
特性
製品名 |
2-[(1,1-dioxido-1,2-benzothiazol-3-yl)oxy]-N,N-diethylethanamine |
|---|---|
分子式 |
C13H18N2O3S |
分子量 |
282.36 g/mol |
IUPAC名 |
2-[(1,1-dioxo-1,2-benzothiazol-3-yl)oxy]-N,N-diethylethanamine |
InChI |
InChI=1S/C13H18N2O3S/c1-3-15(4-2)9-10-18-13-11-7-5-6-8-12(11)19(16,17)14-13/h5-8H,3-4,9-10H2,1-2H3 |
InChIキー |
JYJZYWSWHBYQCA-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC1=NS(=O)(=O)C2=CC=CC=C21 |
正規SMILES |
CCN(CC)CCOC1=NS(=O)(=O)C2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2,5-Dichlorophenyl)sulfonyl]pyrrolidine](/img/structure/B258962.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-cyanophenyl)acetamide](/img/structure/B258963.png)
![1-{[4-(Methyloxy)phenyl]carbonyl}-4-[(4-methylphenyl)methyl]piperazine](/img/structure/B258965.png)

![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B258969.png)


![4-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B258976.png)

![N-[(4-methoxynaphthalen-1-yl)methyl]aniline](/img/structure/B258980.png)


![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B258984.png)
